One promising area of scientific research for Tiron is in its application for Redox Flow Batteries (RFBs). These rechargeable batteries store energy in chemical compounds dissolved in liquid electrolytes. Tiron shows potential as an active species in RFBs due to its electrochemical properties [].
Studies have shown that Tiron exhibits a simple and efficient electrochemical behavior in acidic aqueous solutions (pH below 4) []. This translates to faster electrode kinetics and a diffusion-controlled process, making it suitable for RFB applications.
Research suggests that increasing the pH above 4 complicates the electrode reaction of Tiron []. This complexity can lead to inefficiencies in the battery.
While Tiron exhibits fast reaction rates, a portion of its capacity is irreversible during the initial charging cycle []. This indicates a structural change in the molecule, potentially requiring an "activation process" to optimize its performance and stability in RFBs.
Despite the need for further development, preliminary research shows promising results for Tiron as an RFB component. Studies report average coulombic and energy efficiencies of 93% and 82% respectively, indicating minimal self-discharge during short-term cycling [].
Tiron, scientifically known as 1,2-dihydroxybenzene-3,5-disulfonic acid, is a synthetic organic compound that serves primarily as a chelating agent. It is characterized by its ability to form stable complexes with various metal ions, particularly iron. Tiron is often used in analytical chemistry due to its selectivity and sensitivity in detecting metal ions, making it valuable in both laboratory and industrial applications.
The chemical formula of Tiron is , and it appears as a white crystalline solid that is soluble in water. Its structure features two hydroxyl groups and two sulfonate groups, which contribute to its strong chelating properties. The compound is commonly referred to by its disodium salt form, which enhances its solubility and reactivity in aqueous solutions.
Tiron exhibits notable biological activity, particularly due to its chelating properties. It has been studied for its potential role in:
Research indicates that Tiron may also have implications in pharmacology and toxicology by modulating the bioavailability of essential trace metals .
Tiron can be synthesized through several methods, including:
These synthetic routes allow for the production of Tiron with varying degrees of purity and yield depending on the specific conditions employed.
Tiron finds applications across multiple fields:
Numerous studies have focused on Tiron's interactions with various substances:
Such studies highlight Tiron's versatility as a chelator and its importance in both analytical and biological contexts.
Several compounds exhibit similar chelating properties to Tiron. Here are notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethylenediaminetetraacetic acid | C10H16N2O8 | Binds multiple metal ions; widely used in medicine. |
1,10-Phenanthroline | C12H8N2 | Forms stable complexes with transition metals; used in analytical chemistry. |
2,3-Dihydroxybenzoic acid | C7H6O4 | Similar structure; used as a chelator but less selective than Tiron. |
Tiron's uniqueness lies in its dual hydroxyl and sulfonate functional groups, which enhance solubility and selectivity for certain metal ions compared to other chelators. This makes it particularly effective in specific applications within analytical chemistry and environmental science.
Irritant;Health Hazard